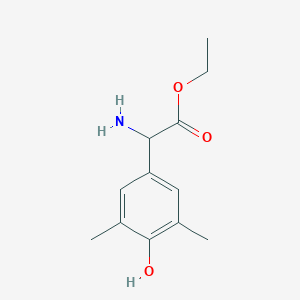![molecular formula C41H40N6O11S2 B15303232 bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound bis(4-methylbenzene-1-sulfonic acid); N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylbenzene-1-sulfonic acid); N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual components, such as 4-methylbenzene-1-sulfonic acid and N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide. These components are then combined through a series of reactions, including condensation and coupling reactions, under controlled conditions to form the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial production methods often incorporate purification steps such as crystallization, distillation, and chromatography to remove impurities and achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
The compound bis(4-methylbenzene-1-sulfonic acid); N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The presence of sulfonic acid groups makes the compound susceptible to oxidation reactions, which can lead to the formation of sulfonate derivatives.
Reduction: Reduction reactions can target the carbamoyl groups, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
The compound bis(4-methylbenzene-1-sulfonic acid); N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bis(4-methylbenzene-1-sulfonic acid); N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows the compound to engage in diverse interactions, contributing to its broad range of activities .
Comparación Con Compuestos Similares
Similar Compounds
4-methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the complex structure of the target compound.
N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide: Contains similar functional groups but differs in overall structure and properties
Uniqueness
The uniqueness of bis(4-methylbenzene-1-sulfonic acid); N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings.
Propiedades
Fórmula molecular |
C41H40N6O11S2 |
|---|---|
Peso molecular |
856.9 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H24N6O5.2C7H8O3S/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36);2*2-5H,1H3,(H,8,9,10) |
Clave InChI |
IBGIYDCTMUTMIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


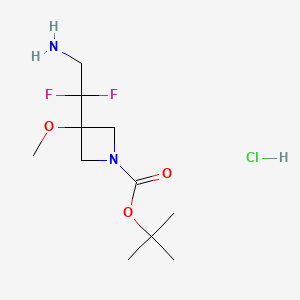
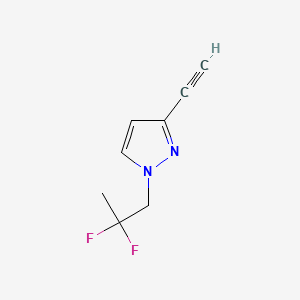



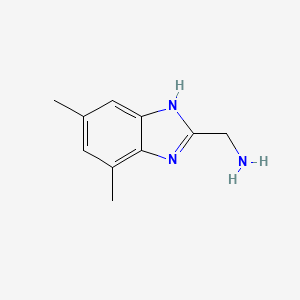
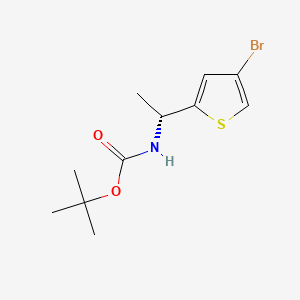
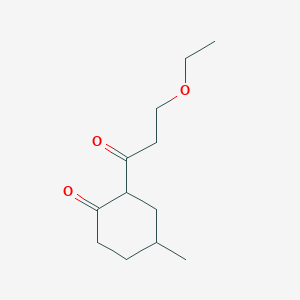
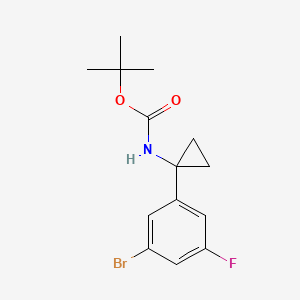

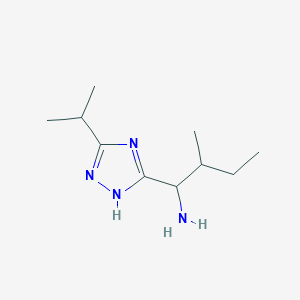
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
